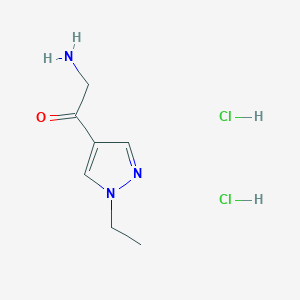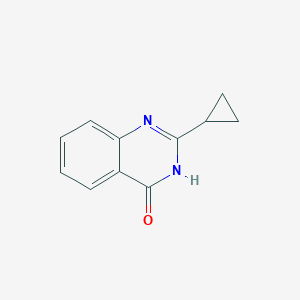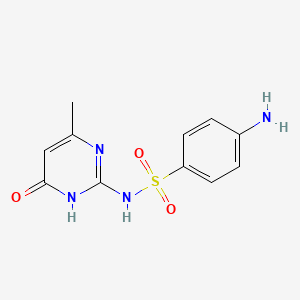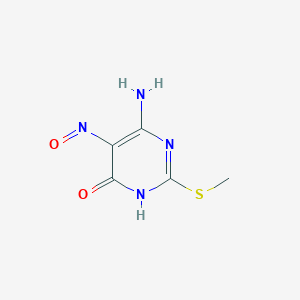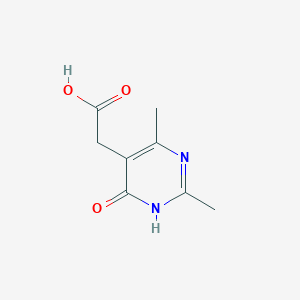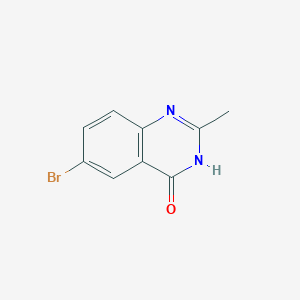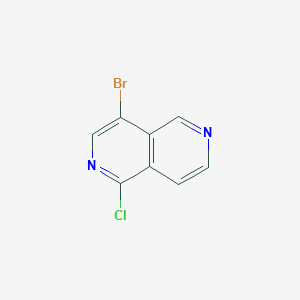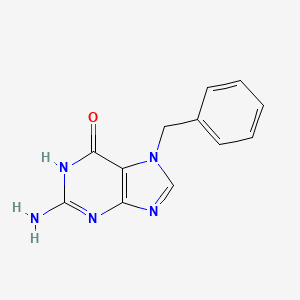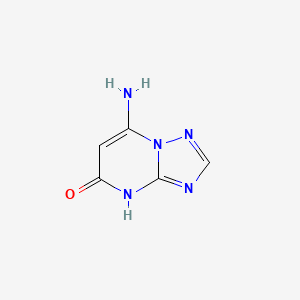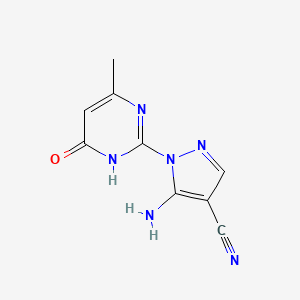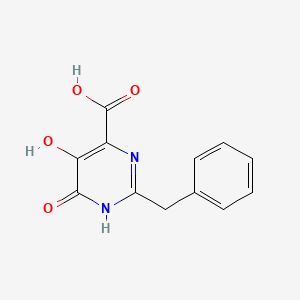
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid
Descripción general
Descripción
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is a grey solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, has been a subject of research . One method involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis
The InChI code for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is 1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) .Physical And Chemical Properties Analysis
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a grey solid . It has a molecular weight of 246.22 .Aplicaciones Científicas De Investigación
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
The synthesis of pyrimidines involves numerous methods . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis Methods : There are numerous methods for the synthesis of pyrimidines . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
-
Reactivities of Substituents : The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines have been studied . These studies can provide insights into the chemical behavior of pyrimidines, including “2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid”.
-
Biological Applications : Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
-
Anti-Inflammatory Effects : Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
-
Structure-Activity Relationships (SARs) : SARs of numerous pyrimidines have been discussed in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
-
Creation of Pyrimidobenzimidazole Scaffold : The approaches presented in this work using enamino ketones indicate the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .
-
Synthesis Methods : There are numerous methods for the synthesis of pyrimidines . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
-
Reactivities of Substituents : The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines have been studied . These studies can provide insights into the chemical behavior of pyrimidines, including “2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid”.
-
Biological Applications : Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
-
Anti-Inflammatory Effects : Pyrimidines exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
-
Structure-Activity Relationships (SARs) : SARs of numerous pyrimidines have been discussed in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
-
Creation of Pyrimidobenzimidazole Scaffold : The approaches presented in this work using enamino ketones indicate the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .
Safety And Hazards
Propiedades
IUPAC Name |
2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDSUVIQPBLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715936 | |
| Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid | |
CAS RN |
878649-59-3 | |
| Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



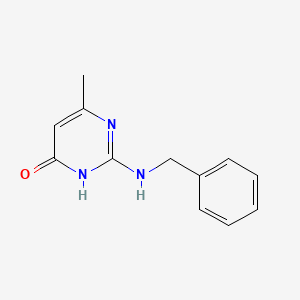
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
